molecular formula C7H15NO B13327334 Rac-(3r,4s)-4-propylpyrrolidin-3-ol

Rac-(3r,4s)-4-propylpyrrolidin-3-ol

Cat. No.: B13327334
M. Wt: 129.20 g/mol
InChI Key: PYJRWXOAVMGHNR-RNFRBKRXSA-N
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Description

Rac-(3r,4s)-4-propylpyrrolidin-3-ol is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(3r,4s)-4-propylpyrrolidin-3-ol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Rac-(3r,4s)-4-propylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

The reactions of this compound are often carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Rac-(3r,4s)-4-propylpyrrolidin-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Rac-(3r,4s)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(3r,4s)-4-propylpyrrolidin-3-ol stands out due to its specific stereochemistry and the resulting unique chemical and biological properties

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(3S,4R)-4-propylpyrrolidin-3-ol

InChI

InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1

InChI Key

PYJRWXOAVMGHNR-RNFRBKRXSA-N

Isomeric SMILES

CCC[C@@H]1CNC[C@H]1O

Canonical SMILES

CCCC1CNCC1O

Origin of Product

United States

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